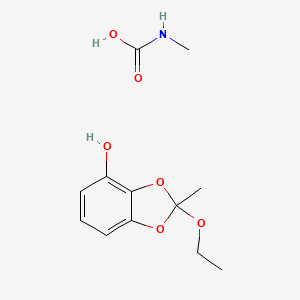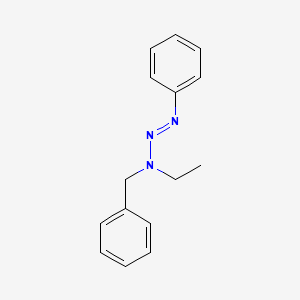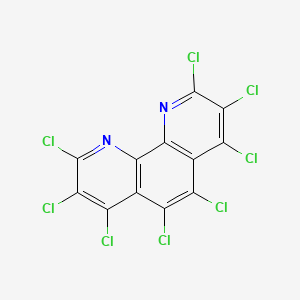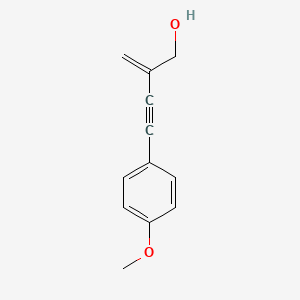
2-Ethoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid is an organic compound with a complex structure that includes both benzodioxole and carbamic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid typically involves multiple steps, starting with the formation of the benzodioxole ring This can be achieved through the reaction of catechol with ethylene glycol under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can introduce various functional groups into the benzodioxole ring.
Scientific Research Applications
2-Ethoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly for its interactions with biological targets.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which 2-Ethoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to participate in various chemical reactions within biological systems, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1,3-benzodioxol-4-ol: This compound shares the benzodioxole ring but has a methoxy group instead of an ethoxy group.
4-Hydroxy-2-methoxy-1,3-benzodioxole: Similar structure with a hydroxy group at the 4-position.
1,3-Benzodioxol-4-ol,2-methoxy: Another related compound with a methoxy group.
Uniqueness
This detailed article provides a comprehensive overview of 2-Ethoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
61083-22-5 |
|---|---|
Molecular Formula |
C12H17NO6 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-ethoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid |
InChI |
InChI=1S/C10H12O4.C2H5NO2/c1-3-12-10(2)13-8-6-4-5-7(11)9(8)14-10;1-3-2(4)5/h4-6,11H,3H2,1-2H3;3H,1H3,(H,4,5) |
InChI Key |
USYGPNSQOIZTCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(OC2=CC=CC(=C2O1)O)C.CNC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one](/img/structure/B14602724.png)




![3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602754.png)

